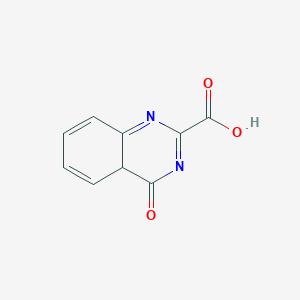

4-oxo-4aH-quinazoline-2-carboxylic acid

Beschreibung

4-Oxo-4aH-quinazoline-2-carboxylic acid is a heterocyclic compound featuring a quinazoline core substituted with a carboxylic acid group at position 2 and a ketone group at position 2. Quinazoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties . The 4-oxo group enhances electrophilicity, facilitating interactions with biological targets, while the carboxylic acid moiety contributes to solubility and hydrogen-bonding capabilities .

Eigenschaften

Molekularformel |

C9H6N2O3 |

|---|---|

Molekulargewicht |

190.16 g/mol |

IUPAC-Name |

4-oxo-4aH-quinazoline-2-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-5H,(H,13,14) |

InChI-Schlüssel |

IGXLLVZLJICZMR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2C(=NC(=NC2=O)C(=O)O)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4-Oxo-4aH-chinazolin-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinazolin-N-oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln und so 4-Hydroxychinazolin-Derivate bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-4aH-quinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxyquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, 4-hydroxyquinazoline derivatives, and various substituted quinazolines with different functional groups .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Oxo-4aH-chinazolin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so den Zugang des Substrats blockiert. In rezeptorvermittelten Signalwegen kann sie als Antagonist wirken und die Bindung natürlicher Liganden verhindern und so Signaltransduktionswege modulieren.

Wirkmechanismus

The mechanism of action of 4-oxo-4aH-quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

4-Oxo-1,4-Dihydroquinoline-2-Carboxylic Acid

- Structure: Differs by a partially saturated quinoline ring instead of a fully aromatic quinazoline system.

- Key Functional Groups: Carboxylic acid (C2), ketone (C4), and a dihydroquinoline backbone.

- Physicochemical Properties : Reduced aromaticity compared to quinazoline analogs may lower lipophilicity, enhancing aqueous solubility.

4-Oxo-4H-Quinolizine-3-Carboxylic Acid Derivatives

- Structure: Features a quinolizine ring system fused with a pyridine ring, differing in ring connectivity from quinazoline.

- Key Functional Groups: Carboxylic acid (C3), ketone (C4), and an amino group introduced via Na₂S₂O₄ reduction .

- Synthetic Notes: Nitration and reduction steps require precise control to minimize by-products.

4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid Derivatives

4-Oxo-3,4-Dihydroquinazoline-2-Carbohydrazide

4-Oxo-5H-1,2,4-Triazolo[1,5-a]Quinoxaline-2-Carboxylic Acid

- Structure: Triazoloquinoxaline fused system instead of quinazoline.

- Key Functional Groups : Carboxylic acid (C2), ketone (C4), and triazole ring.

- Electronic Effects : The triazole ring introduces additional nitrogen atoms, altering electronic distribution and binding affinity .

Data Table: Comparative Analysis of Key Compounds

Key Findings and Insights

- Functional Group Influence : Carboxylic acids enhance solubility but may limit blood-brain barrier penetration; amides and hydrazides offer a balance between activity and bioavailability .

- Synthetic Challenges: Nitration and reduction steps in quinolizine synthesis require precise control to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.